1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- is a chemical compound with the molecular formula C23H18Cl2O2 It is a derivative of 1,5-pentanedione, where two chlorine atoms and three phenyl groups are attached to the pentanedione backbone
Vorbereitungsmethoden
The synthesis of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with chlorine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality for industrial applications.
Analyse Chemischer Reaktionen
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biomolecules. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo various chemical reactions allows it to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s reactivity with nucleophiles and electrophiles enables it to participate in complex biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,5-Triphenyl-1,5-pentanedione: This compound lacks the chlorine atoms present in 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl-
2,4-Dichloro-1,3,5-triphenyl-1,5-pentanedione: This compound is structurally similar but may have different physical and chemical properties due to the presence of additional chlorine atoms.
Eigenschaften
CAS-Nummer |
89225-29-6 |
---|---|
Molekularformel |
C23H18Cl2O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2,4-dichloro-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H18Cl2O2/c24-20(22(26)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(25)23(27)18-14-8-3-9-15-18/h1-15,19-21H |
InChI-Schlüssel |
WPPWJZVIVJPWCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)C(C(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.